Distinct 5′ Splice Site Recognition Mode Relative to Risdiplam
Branaplam recognizes 5′ splice sites via two distinct interaction modes, whereas risdiplam activity at SMN2 exon 7 does not conform to the prevailing two-site hypothesis [1]. Massively parallel splicing assays and precision dose-response curves quantitatively characterize the sequence-specific behavior of both compounds, revealing that branaplam and risdiplam exhibit different specificities for 5′ splice site sequences [1].
| Evidence Dimension | 5′ splice site recognition mechanism |
|---|---|
| Target Compound Data | Two distinct interaction modes for 5′ splice site recognition |
| Comparator Or Baseline | Risdiplam (FDA-approved SMN2 splicing modulator); does not follow two-site hypothesis |
| Quantified Difference | Qualitative mechanistic distinction; quantitative sequence-specificity models derived from massively parallel splicing assays |
| Conditions | Massively parallel splicing assays, RNA-seq experiments, precision dose-response curves in cellular systems |
Why This Matters
The distinct recognition mechanism may translate to differential off-target splicing profiles, which is critical for researchers investigating splicing modulation specificity or developing next-generation compounds with improved selectivity.
- [1] Ishigami Y, Wong MS, Martí-Gómez C, et al. Specificity, synergy, and mechanisms of splice-modifying drugs. Nat Commun. 2024;15:1880. View Source
